

Application Notes and Protocols for In Vivo Experimental Design Using SGC-iMLLT

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Compound of Interest

Compound Name: SGC-iMLLT

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Introduction

SGC-iMLLT is a first-in-class, potent, and selective chemical probe that inhibits the interaction between the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9) and acetylated histone tails.[1] [2] Dysregulation of these proteins is a key driver in certain aggressive hematological malignancies, particularly in MLL-rearranged (MLLr) acute leukemias.[2] In MLLr leukemias, the fusion of the MLL gene with various partners leads to the recruitment of protein complexes that aberrantly activate gene transcription, promoting leukemogenesis. MLLT1 and MLLT3 are critical components of the super elongation complex (SEC), which is recruited by MLL fusion proteins to target genes, leading to the upregulation of oncogenes such as MYC and BCL2.[3] **SGC-iMLLT**, by disrupting the MLLT1/3-histone interaction, offers a promising therapeutic strategy to counteract this oncogenic signaling.

These application notes provide a comprehensive guide for designing and executing in vivo experiments to evaluate the efficacy of **SGC-iMLLT** in preclinical models of MLL-rearranged leukemia.

Data Presentation

Quantitative in vivo efficacy data for **SGC-iMLLT** is emerging. The following tables summarize the available data and provide templates for organizing experimental results.

Table 1: In Vitro Activity of **SGC-iMLLT**

Parameter	MLLT1 YEATS Domain	MLLT3 YEATS Domain	Reference
IC ₅₀	0.26 μ M	Not Reported	[1]
Kd	0.129 μ M	0.077 μ M	[1]

Table 2: In Vivo Efficacy of **SGC-iMLLT** in an MV4;11 Xenograft Model

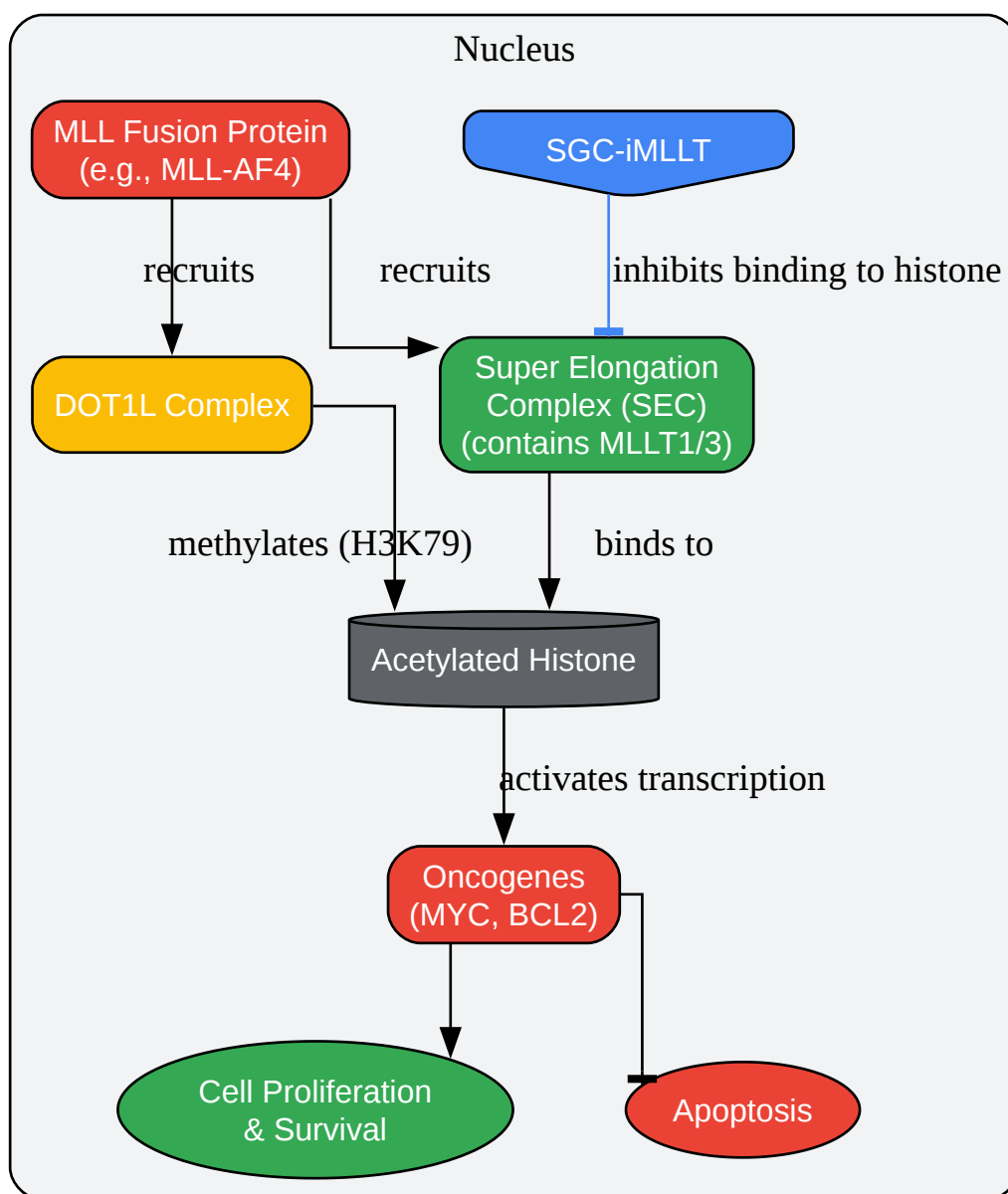
Animal Model	Cell Line	Treatment	Dosing Schedule	Tumor Growth Inhibition (TGI)	Key Findings	Reference
Subcutaneous Xenograft (NOD-SCID mice)	MV4;11 (MLL-AF4)	SGC-iMLLT (100 mg/kg)	Daily	Significant inhibition of tumor growth over 20 days (Quantitative data not publicly available)	Downregulation of MLLT1 target genes, including MYC and BCL2.	[4]

Table 3: Template for In Vivo Efficacy Study of **SGC-iMLLT**

Animal Model	Cell Line	Treatment Group (Dose, Route, Schedule)	n	Mean Tumor Volume (mm ³) ± SEM (Day X)	% TGI	p-value (vs. Vehicle)	Median Survival (Days)	p-value (vs. Vehicle)
Vehicle	N/A	N/A	N/A					
SGC-iMLLT (Dose 1)								
SGC-iMLLT (Dose 2)								
Positive Control								

Signaling Pathway

SGC-iMLLT targets the MLLT1/3-histone interaction, which is a critical node in the oncogenic signaling pathway of MLL-rearranged leukemias. The MLL fusion protein recruits a complex containing DOT1L and the super elongation complex (SEC), which includes MLLT1/3. This leads to H3K79 methylation and transcriptional elongation of target genes like MYC and BCL2, promoting cell proliferation and survival. **SGC-iMLLT** competitively inhibits the binding of MLLT1/3 to acetylated histones, thereby disrupting the SEC's function and downregulating the expression of these key oncogenes.



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Caption: **SGC-iMLLT** inhibits the MLLT1/3-histone interaction, disrupting oncogenic signaling.

Experimental Protocols

In Vivo Xenograft Model of MLL-Rearranged Leukemia

This protocol describes the establishment of a subcutaneous xenograft model using the MV4;11 human AML cell line.

Materials:

- MV4;11 cells (ATCC)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Hank's Balanced Salt Solution (HBSS), sterile
- Matrigel® Basement Membrane Matrix (Corning)
- 6-8 week old female immunodeficient mice (e.g., NOD-SCID or NSG)
- Syringes (1 mL) and needles (27-gauge)
- Calipers
- Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
- **SGC-iMLLT**
- Vehicle for **SGC-iMLLT** formulation

Procedure:

- Cell Culture: Culture MV4;11 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂. Maintain cells in the logarithmic growth phase.
- Cell Preparation for Injection:
 - Harvest cells by centrifugation at 300 x g for 5 minutes.
 - Wash the cell pellet twice with sterile HBSS.
 - Resuspend the cells in a 1:1 mixture of HBSS and Matrigel® on ice to a final concentration of 5 x 10⁷ cells/mL.
 - Keep the cell suspension on ice until injection.

- Tumor Cell Implantation:
 - Anesthetize the mice.
 - Shave the right flank of each mouse.
 - Inject 100 μ L of the cell suspension (5×10^6 cells) subcutaneously into the shaved flank.
 - Monitor the mice for tumor growth.
- Tumor Monitoring and Measurement:
 - Begin caliper measurements when tumors become palpable (approximately 7-10 days post-injection).
 - Measure tumor length (L) and width (W) every 2-3 days.
 - Calculate tumor volume using the formula: $\text{Volume} = (W^2 \times L) / 2$.
 - Randomize mice into treatment groups when the average tumor volume reaches 100-200 mm^3 .

Preparation and Administration of SGC-iMLLT

Formulation (Suspended Solution for Oral or Intraperitoneal Injection):[\[1\]](#)

- Prepare a 20.8 mg/mL stock solution of **SGC-iMLLT** in DMSO.
- For a 1 mL working solution, add 100 μ L of the DMSO stock solution to 900 μ L of 20% SBE- β -CD in saline.
- Mix thoroughly to ensure a uniform suspension.
- It is recommended to prepare the working solution fresh on the day of use.[\[1\]](#)

Administration:

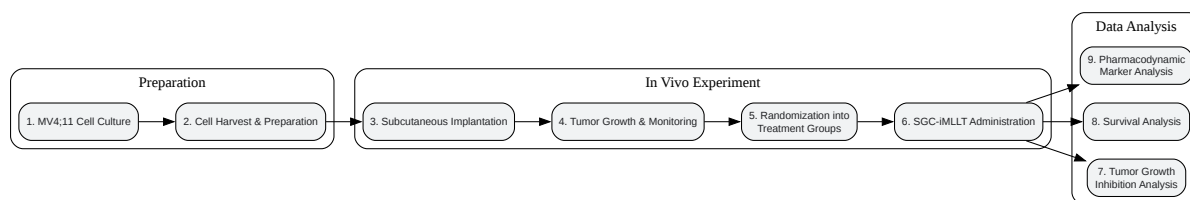
- Route: Oral gavage or intraperitoneal injection.

- Dose: A starting dose of 100 mg/kg has been shown to be effective.^[4] Dose-response studies are recommended to determine the optimal dose for a specific model.
- Frequency: Daily administration.^[4]
- Duration: Treatment duration will depend on the experimental endpoint (e.g., tumor growth delay, survival). A 20-day treatment period has been reported.^[4]

Assessment of Treatment Efficacy

- Tumor Growth Inhibition (TGI):
 - Continue to measure tumor volumes and body weights throughout the study.
 - Calculate %TGI using the formula: $\%TGI = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of vehicle group})] \times 100$.
- Survival Analysis:
 - Monitor mice for signs of morbidity (e.g., weight loss >20%, ulceration of tumors, impaired mobility).
 - Euthanize mice when they reach the experimental endpoint.
 - Plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
- Pharmacodynamic (PD) Marker Analysis:
 - At the end of the study, collect tumor tissue and other relevant organs.
 - Analyze the expression of MLLT1/3 target genes (MYC, BCL2) by qRT-PCR or Western blotting to confirm target engagement.

Experimental Workflow



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Caption: Workflow for in vivo evaluation of **SGC-iMLLT**.

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